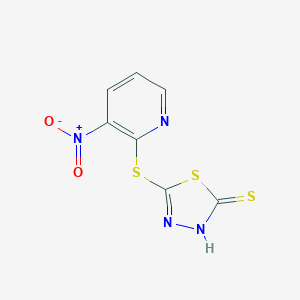

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-

Descripción general

Descripción

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- (hereafter referred to as “thiadiazole”) is a heterocyclic compound with an interesting combination of properties. It is a versatile organic compound that has been used in a wide range of applications, from pharmaceuticals to agriculture. Thiadiazole is an important building block for the synthesis of a range of compounds, including drugs, agrochemicals, and other materials. Due to its unique structure, it is also a useful tool for studying the properties of different classes of compounds.

Aplicaciones Científicas De Investigación

Thiadiazole has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other materials. It is also used as a catalyst in organic synthesis and as a ligand in coordination chemistry. Thiadiazole has been used as a building block for the synthesis of a range of compounds, including drugs, agrochemicals, and other materials. In addition, thiadiazole has been used in the synthesis of a variety of organic molecules, including polymers, dyes, and other materials.

Mecanismo De Acción

Target of Action

The primary targets of 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazole-2-thiol are enzymes involved in cellular redox processes and DNA synthesis. This compound is known to inhibit specific enzymes such as thioredoxin reductase and ribonucleotide reductase, which play crucial roles in maintaining the redox balance and DNA synthesis, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, leading to their inhibition. For thioredoxin reductase, this binding disrupts the enzyme’s ability to reduce thioredoxin, thereby impairing the cellular redox balance. In the case of ribonucleotide reductase, the inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA synthesis .

Biochemical Pathways

The inhibition of thioredoxin reductase and ribonucleotide reductase affects several biochemical pathways. The disruption of the redox balance leads to increased oxidative stress within the cell, which can trigger apoptosis. Additionally, the inhibition of DNA synthesis hampers cell proliferation, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted via the kidneys .

Result of Action

At the molecular level, the inhibition of thioredoxin reductase and ribonucleotide reductase leads to increased oxidative stress and impaired DNA synthesis. This results in cell cycle arrest and apoptosis, particularly in cancer cells. At the cellular level, these effects translate into reduced tumor growth and potential tumor regression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazole-2-thiol. For instance, acidic or basic conditions can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, the presence of other redox-active compounds can modulate its efficacy by competing for binding sites on target enzymes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thiadiazole has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively easy to synthesize and is relatively stable in solution. Furthermore, thiadiazole is non-toxic and has a low environmental impact. However, thiadiazole is a relatively expensive compound and can be difficult to purify.

Direcciones Futuras

The potential future directions for thiadiazole research include the development of new synthesis methods, the investigation of its biochemical and physiological effects, and the study of its potential applications in medicine and other fields. Additionally, further research is needed to better understand the mechanism of action of thiadiazole and to identify new potential uses. Further research is also needed to develop new synthetic methods for the production of thiadiazole and to improve its purity. Finally, research is needed to identify new potential uses for thiadiazole, such as in agriculture and in the production of materials.

Métodos De Síntesis

Thiadiazole can be synthesized in a variety of ways, depending on the desired product. The most common method is the reaction of an aldehyde or ketone with an acyl chloride or acid anhydride in the presence of a thiourea. This reaction produces a thiadiazolone, which can then be reduced to thiadiazole using a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods for the synthesis of thiadiazole include the reaction of an amine with an acyl chloride or acid anhydride, and the reaction of an amide with an aldehyde.

Propiedades

IUPAC Name |

5-(3-nitropyridin-2-yl)sulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O2S3/c12-11(13)4-2-1-3-8-5(4)15-7-10-9-6(14)16-7/h1-3H,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJURLGRLOQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=NNC(=S)S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224134 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |

CAS RN |

73768-73-7 | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)